(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide is a complex organic compound that features a variety of functional groups, including a furan ring, a chlorophenyl group, and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring substituted with a chlorophenyl group. This is followed by the introduction of the dioxidotetrahydrothiophenyl moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the enamide linkage under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the dioxidotetrahydrothiophenyl moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
(2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
- (2E)-N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
Uniqueness
The uniqueness of (2E)-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H22ClNO4S |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
(E)-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H22ClNO4S/c25-20-9-7-19(8-10-20)23-12-11-22(30-23)16-26(21-14-15-31(28,29)17-21)24(27)13-6-18-4-2-1-3-5-18/h1-13,21H,14-17H2/b13-6+ |
InChI Key |
TUJRZBDRMPCVNP-AWNIVKPZSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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